alpha-(3-aminopropyl)-gamma-butyrolactone hydrochloride structure
alpha-(3-aminopropyl)-gamma-butyrolactone hydrochloride structure
An In-depth Technical Guide to α-(3-Aminopropyl)-γ-Butyrolactone Hydrochloride: Structure, Proposed Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing the novel molecule, α-(3-aminopropyl)-γ-butyrolactone hydrochloride. While direct literature on this specific compound is sparse, its structure represents a compelling fusion of two pharmacologically significant motifs: the γ-butyrolactone (GBL) core, a privileged scaffold in medicinal chemistry, and a 3-aminopropyl side chain, which bears a strong structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide, written from the perspective of a Senior Application Scientist, elucidates the molecule's structure, proposes a robust synthetic pathway based on established chemical principles, and details the necessary analytical methodologies for its complete characterization. The content is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols required to explore the potential of this and similar novel chemical entities.
Introduction and Rationale
The γ-butyrolactone (GBL) ring is a five-membered lactone that serves as a crucial intermediate in the production of various chemicals and is a structural component in numerous bioactive molecules.[1][2] Its derivatives are explored for a wide range of applications, from solvents in polymer production to key building blocks in the synthesis of pharmaceuticals.[2][3] The inherent reactivity and stable nature of the GBL core make it an attractive starting point for chemical diversification.[2]
Simultaneously, the 3-aminopropyl group is of significant interest in neuropharmacology. Its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, suggests that molecules incorporating this feature may interact with GABAergic systems.[4] The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amine.
The combination of these two moieties in α-(3-aminopropyl)-γ-butyrolactone hydrochloride presents a novel chemical entity with potential applications as a research tool in neurotransmitter studies or as a chiral building block for more complex drug candidates.[4][5] This guide provides a theoretical and practical roadmap for its synthesis and analysis, addressing the current gap in the scientific literature.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The title compound consists of a γ-butyrolactone ring substituted at the alpha-position (the carbon adjacent to the carbonyl group) with a 3-aminopropyl chain. The amine is protonated and forms an ionic bond with a chloride ion, constituting the hydrochloride salt.
Caption: Chemical structure of α-(3-aminopropyl)-γ-butyrolactone hydrochloride.
Stereochemistry
The alpha-carbon of the butyrolactone ring is a chiral center. Therefore, the compound can exist as two enantiomers, (S)- and (R)-. The synthesis of a specific enantiomer would require either a chiral starting material or an asymmetric synthetic method, which is critical in drug development as different enantiomers can have vastly different biological activities and safety profiles.[3]
Predicted Physicochemical Properties
Quantitative data for this specific molecule is not available in public databases. However, we can predict its properties based on its structure.
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₇H₁₄ClNO₂ | Based on chemical structure |
| Molecular Weight | 179.64 g/mol | Based on chemical formula |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Analogous to (S)-3-Amino-gamma-butyrolactone[6] |
| Predicted LogP | -0.3 to -0.8 | Analogous to (S)-3-Amino-gamma-butyrolactone[6] |
| Hydrogen Bond Donors | 3 | From the -NH₃⁺ group |
| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules[5] |
| Solubility | Soluble in water, methanol | Expected for a hydrochloride salt[7] |
Proposed Synthetic Pathway and Protocol
Retrosynthetic Analysis and Strategy
A logical and robust approach to synthesizing the target molecule involves a nucleophilic substitution reaction on a commercially available or readily synthesized precursor, α-bromo-γ-butyrolactone. The nucleophile would be a protected form of 3-aminopropanol or a similar 3-carbon unit bearing a terminal amine. The use of a protecting group (e.g., Boc-anhydride for the amine) is crucial to prevent side reactions. The synthesis concludes with deprotection and formation of the hydrochloride salt.
This strategy is chosen for its reliability and the commonality of its reaction steps in modern organic synthesis. The causality is clear: the bromine at the alpha position is a good leaving group, making it susceptible to attack by a nitrogen nucleophile.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
PART A: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (Boc-protected nucleophile)
-
Reaction Setup: To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) in an ice bath (0 °C), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected alcohol.
PART B: Synthesis of tert-butyl (3-(2-oxo-tetrahydrofuran-3-yl)propyl)carbamate (Protected Intermediate)
-
Base and Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected alcohol from Part A (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq) portion-wise. Stir for 30 minutes at this temperature to form the alkoxide.
-
Electrophile Addition: Slowly add a solution of α-bromo-γ-butyrolactone (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The causality here is the SN2 attack of the generated alkoxide on the carbon bearing the bromine.[8]
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
PART C: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified intermediate from Part B in a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours. The acidic conditions will cleave the Boc protecting group, yielding the free amine as its hydrochloride salt.
-
Isolation: The product will likely precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield the final product, α-(3-aminopropyl)-γ-butyrolactone hydrochloride.
Characterization and Analytical Methods
For a novel compound, a comprehensive analytical strategy is non-negotiable to unambiguously confirm its structure and assess its purity. This serves as a self-validating system for the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The hydrochloride salt should be dissolved in a deuterated solvent like D₂O or DMSO-d₆.
Predicted ¹H NMR Signals (in D₂O, 400 MHz):
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| H at Cγ (ring) | 4.2 - 4.4 | m | 2H |
| H at Cα (ring) | 2.8 - 3.0 | m | 1H |
| H at Cβ (ring) | 2.1 - 2.4 | m | 2H |
| -CH₂-NH₃⁺ | ~3.1 | t | 2H |
| -CH₂- (middle of chain) | ~1.9 | m | 2H |
| -CH₂- (adjacent to Cα) | ~1.7 | m | 2H |
Note: Chemical shifts are estimations based on analogous structures and may vary.[9]
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the final product.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) for full structural assignment.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, confirming the compound's identity. Electrospray Ionization (ESI) in positive mode is ideal for this charged molecule.
-
Expected Ion: The primary ion observed will be the [M+H]⁺ of the free base (C₇H₁₃NO₂), corresponding to an m/z of 144.09 .
-
Protocol for LC-MS Analysis:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or water.[7]
-
Dilute the stock solution to a final concentration of ~10 µg/mL using the mobile phase.[10]
-
Inject onto a C18 HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the eluent using an ESI-MS detector in positive ion scan mode.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Expected Key Peaks:
Protocol for ATR-IR Analysis:
-
Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil.
-
Collect the spectrum, typically over a range of 4000-500 cm⁻¹.[12]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.
Protocol for HPLC Method Development:
-
Column: Use a reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient system.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: Begin with a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (for the carbonyl chromophore).
-
Validation: Once a separation method is established, inject a known concentration to determine retention time and assess purity by calculating the area percentage of the main peak. The purity should be ≥95% for use in most research applications.[5]
Potential Applications and Future Directions
Given its structural features, α-(3-aminopropyl)-γ-butyrolactone hydrochloride is a promising candidate for several research avenues:
-
Neurotransmitter Research: The compound could be screened for activity at GABA receptors (GABAₐ, GABAₑ) or as an inhibitor of GABA reuptake or metabolism, serving as a valuable tool for probing the central nervous system.[4][5]
-
Pharmaceutical Intermediate: As a chiral building block, it can be used in the enantioselective synthesis of more complex pharmaceutical agents, where the lactone can be opened to reveal two functional groups for further elaboration.[3][5]
-
Chemical Biology Probe: The primary amine provides a handle for conjugation to fluorescent tags or affinity matrices, allowing for the development of probes to study biological systems.
Future work should focus on developing a stereoselective synthesis to isolate the individual (R)- and (S)-enantiomers. Subsequent biological screening of these pure enantiomers would be essential to determine their pharmacological profiles and potential as drug leads.
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Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
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SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from [Link]
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Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. Retrieved from [Link]
- Google Patents. (2013). CN103360349A - Green synthesis process of alpha-acetyl-gamma-butyrolactone.
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PubChem. (n.d.). alpha-Hydroxy-gamma-butyrolactone. Retrieved from [Link]
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Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone (Street Names: GBL, Blue Nitro...). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of the copolymers (a) P(3CL-r-aBrgBL) and (b).... Retrieved from [Link]
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